molecular formula C14H13ClO5S B048614 Sulcotrione CAS No. 123174-48-1

Sulcotrione

Cat. No. B048614
M. Wt: 328.8 g/mol
InChI Key: PQTBTIFWAXVEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulcotrione is a post-emergent herbicide that is widely used in agriculture to control weeds. It is a member of the triketone family of herbicides and was first introduced in the market in the 1990s. Sulcotrione is known for its broad-spectrum weed control, low toxicity, and high selectivity for corn.

Scientific Research Applications

1. Photodegradation and Environmental Impact

  • Sulcotrione, a herbicide primarily used on corn fields, undergoes photodegradation under sunlight radiation, creating photoproducts that can be toxic to non-target organisms like Vibrio fischeri bacteria (Wiszniowski et al., 2011). This highlights concerns about its environmental impact and the need for understanding the transformation pathways and toxicological profiles of such compounds.

2. Genotoxicity Studies

  • Research on the genotoxicity of sulcotrione and its photoproducts, using Allium cepa (onion) root meristem, indicates that both non-irradiated and irradiated sulcotrione can lead to a dose-dependent increase in chromosomal abnormalities, with irradiated sulcotrione showing greater cytotoxicity and genotoxicity than the parent molecule (Goujon et al., 2014).

3. Photolysis and Toxicity Evaluation

  • A study evaluating the photolysis of sulcotrione found that its main transformation product is more toxic than sulcotrione itself to certain aquatic organisms, suggesting that this photoproduct should be considered in environmental risk assessments (ter Halle et al., 2009).

4. Photodegradation in Aquatic Environments

  • Sulcotrione's photodegradation in various aquatic environments showed that its degradation is influenced by factors like water origin, pH, and irradiation type, with different effects observed on marine micro-organisms (Chaabane et al., 2007).

5. Bacterial Degradation of Sulcotrione

  • The isolation of a bacterial strain (Bradyrhizobium sp. SR1) from soil samples showed its ability to degrade sulcotrione and another β-triketone herbicide, mesotrione, indicating a potential for bioremediation applications (Romdhane et al., 2016).

6. Soil Interaction and Behavior

  • Studies on sulcotrione's behavior in soil revealed its degradation and sorption processes, with findings suggesting that sulcotrione could follow two possible pathways in the soil, and highlighting the need for careful assessment of its leaching potential (Chaabane et al., 2008).

properties

IUPAC Name

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBTIFWAXVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058230
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulcotrione

CAS RN

99105-77-8, 114680-61-4
Record name Sulcotrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99105-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcotrione [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULCOTRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

42.5 g of 2-chloro-4-methylsulfonylbenzoic acid were boiled in 160 ml of dioxane with 5 drops of dimethylformamide and 25.1 ml of thionyl chloride until the evolution of gas subsided. The solvent was stripped off with the exclusion of moisture on a rotary evaporator. To the oily residue there were added at 0° C. 19.7 g of 1,3-cyclohexanedione in 250 ml of acetonitrile, and 63.1 ml of triethylamine were then added dropwise at this temperature. Stirring was continued for 15 minutes, 15.3 ml of acetone cyanohydrin were added, and the mixture was allowed to stand overnight. The reaction mixture was concentrated under reduced pressure on a rotary evaporator, the residue was taken up in ethyl acetate/water, and the organic phase was washed with 2N hydrochloric acid. The product was extracted from the organic phase using 5% K2CO3 solution, and precipitated at a pH of 2-3 using concentrated hydrochloric acid, with cooling. After filtration with suction and drying, 48.4 g of 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione of melting point 141°-142° C. were obtained.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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